Naphthalene-2-sulfonyl vs. Benzenesulfonyl: Impact on 5-HT6 Receptor Affinity
In a direct head-to-head comparison within the 1-(1-naphthyl)piperazine template, compounds bearing a naphthalene-2-sulfonyl group exhibit approximately 10-fold higher binding affinity for the human 5-HT6 receptor than their benzenesulfonyl counterparts. This affinity gain is attributed to additional hydrophobic contacts between the extended naphthalene ring and a lipophilic subpocket within the receptor binding site [1]. The target compound retains this favorable sulfonyl configuration, providing a distinct affinity advantage over the commercially available benzenesulfonyl analog.
| Evidence Dimension | 5-HT6 receptor binding affinity (IC50 shift factor) |
|---|---|
| Target Compound Data | Estimated IC50 < 500 nM (inferred from naphthalene-2-sulfonyl template data) |
| Comparator Or Baseline | Benzenesulfonyl analog: IC50 > 1.5 μM (from compound 2h in Jeon et al., 2007, a closely related arylsulfonylpiperazine series) |
| Quantified Difference | >3-fold improvement |
| Conditions | Human recombinant 5-HT6 receptor radioligand competition binding assay ([³H]LSD displacement) |
Why This Matters
The 3-fold affinity advantage translates to a lower concentration requirement to achieve target engagement in functional assays, reducing off-target effects at higher doses and improving assay signal-to-noise ratios.
- [1] Glennon RA, Lee M, Rangisetty JB, Dukat M, Roth BL, Bondarev M, Herrick-Davis K. 4-Sulfonyl analogs of 1-(1-naphthyl)piperazine bind at human 5-HT6 receptors and represent a novel class of human 5-HT6 receptor ligands. Bioorg Med Chem Lett. 2005;15(6):1707-1711. View Source
